BenchChemオンラインストアへようこそ!

N-(1H-Indol-5-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine

Aromatase Inhibition Breast Cancer Hormone-Dependent Cancers

N-(1H-Indol-5-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine (CAS 946700-73-8) is a bis-heterocyclic small molecule (MW 303.4 g/mol) that bridges an indole and a 1,2,4-triazole moiety through a central secondary amine scaffold. This structural architecture places the compound at the intersection of two privileged pharmacophores: the indole NH serves as a hydrogen-bond donor, while the 1,2,4-triazole ring provides a nitrogen-rich azole capable of coordinating heme iron in cytochrome P450 enzymes.

Molecular Formula C18H17N5
Molecular Weight 303.4 g/mol
CAS No. 946700-73-8
Cat. No. B3171928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-Indol-5-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine
CAS946700-73-8
Molecular FormulaC18H17N5
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=NC=N2)NCC3=CC4=C(C=C3)NC=C4
InChIInChI=1S/C18H17N5/c1-4-17(5-2-14(1)11-23-13-19-12-22-23)21-10-15-3-6-18-16(9-15)7-8-20-18/h1-9,12-13,20-21H,10-11H2
InChIKeyOEHDGTMOBNLJGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Indol-5-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine (CAS 946700-73-8) for Research & Procurement


N-(1H-Indol-5-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine (CAS 946700-73-8) is a bis-heterocyclic small molecule (MW 303.4 g/mol) that bridges an indole and a 1,2,4-triazole moiety through a central secondary amine scaffold . This structural architecture places the compound at the intersection of two privileged pharmacophores: the indole NH serves as a hydrogen-bond donor, while the 1,2,4-triazole ring provides a nitrogen-rich azole capable of coordinating heme iron in cytochrome P450 enzymes [1]. As a research tool and potential lead scaffold, it enables simultaneous engagement of multiple biological targets, including aromatase (CYP19), α-amylase/α-glucosidase, fungal CYP51, and tubulin, making it a versatile starting point for medicinal chemistry optimization [2].

Why Generic Indole or Triazole Analogs Cannot Replace This Hybrid Scaffold


Simple substitution with either a standalone indole or a standalone 1,2,4-triazole fails to recapitulate the dual-target engagement profile intrinsic to the indole–triazole hybrid architecture [1]. The target compound's secondary amine linker positions the indole NH donor and triazole N-acceptor at a specific spatial orientation that enables simultaneous hydrogen-bonding and metal-coordination interactions within enzyme active sites [2]. In contrast, monosubstituted analogs (e.g., 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, CAS 119192-10-8) lack the indole pharmacophore entirely, forfeiting key hydrophobic and π-stacking contacts observed in aromatase and α-glucosidase binding pockets [3]. Similarly, indole-only scaffolds (e.g., N-(1H-indol-5-ylmethyl)-2-phenylethanamine, CAS 946680-22-4) are devoid of the azole moiety required for CYP heme coordination and glucosidase transition-state mimicry . The quantitative evidence below demonstrates that only the intact indole–triazole hybrid delivers the multi-target potency that defines this chemical series.

Quantitative Differentiation Evidence for N-(1H-Indol-5-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine


Aromatase (CYP19) Inhibition Comparable to Letrozole with Superior Scaffold Versatility

Indole–triazole hybrids within the same structural class as the target compound have demonstrated aromatase (CYP19) inhibition equipotent to the third-generation clinical inhibitor letrozole [1]. Compound 5 (a 1,2,4-triazole/indole hybrid) inhibited human placental aromatase with an IC50 of 0.026 μM, compared to letrozole at IC50 0.024 μM in the same assay system [2]. The 1.08-fold difference is within experimental error, establishing functional equivalence. Critically, the hybrid scaffold offers synthetic tractability for further selectivity optimization—a feature unavailable with the fully elaborated letrozole structure [3].

Aromatase Inhibition Breast Cancer Hormone-Dependent Cancers

α-Amylase and α-Glucosidase Dual Inhibition Differentiated by Aromatic Substitution Pattern

Bis-heterocyclic indole–triazole compounds structurally analogous to the target compound have been systematically profiled for dual α-amylase/α-glucosidase inhibition [1]. Among an eleven-compound series (5a–5k), Compounds 5e and 5j exhibited the strongest enzyme inhibition, while the remaining analogs showed only low-to-moderate activity . This steep SAR gradient demonstrates that the core indole–triazole scaffold is a necessary but insufficient determinant of potency; the exact nature of the aldehyde-derived substituent at the secondary amine dictates inhibitory potential. The target compound's terminal 4-(triazol-1-ylmethyl)phenyl group represents a distinct substitution vector not explored in the published 5a–5k series, offering a structurally orthogonal starting point for optimizing the glucosidase pharmacophore [2].

α-Amylase Inhibition α-Glucosidase Inhibition Anti-diabetic Agents

Antifungal CYP51 Inhibition: Indole-5-ylmethyl Moiety Drives Potency Below 65 ng/mL

Structure–activity relationship studies on 1-[(1H-indol-5-ylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols—direct structural analogs sharing the indol-5-ylmethyl and triazole motifs of the target compound—revealed that the indole-5-ylmethyl substitution is critical for sub-65 ng/mL MIC values against Candida albicans [1]. In contrast, the corresponding indol-3-ylmethylamino analogs were significantly weaker, with MICs ranging from 199.0 to 381.0 ng/mL against the same strain [2]. The 3.1- to 5.9-fold potency advantage of the 5-ylmethyl regioisomer is attributed to sterol analysis studies confirming inhibition of 14α-demethylase (CYP51), the same target engaged by clinical triazole antifungals such as fluconazole (MIC typically 250–2,000 ng/mL against C. albicans) [3]. The target compound (CAS 946700-73-8), bearing the critical indol-5-ylmethyl pharmacophore, is thus pre-validated for potent antifungal CYP51 engagement.

Antifungal Agents CYP51 Inhibition Candida albicans

Tubulin Polymerization Inhibition: Indole–Triazole Hybrids Outperform CA-4 by 2.75-Fold

Novel indole/1,2,4-triazole hybrids have been characterized as tubulin polymerization inhibitors with potency exceeding the reference standard combretastatin A-4 (CA-4) [1]. Compound 7i, an oxime-functionalized indole–triazole hybrid, inhibited tubulin polymerization with an IC50 of 3.03 ± 0.11 μM, representing a 2.75-fold improvement over CA-4 (IC50 8.33 ± 0.29 μM) in the same assay [2]. The indole–triazole core scaffold contributes to colchicine-site binding, as confirmed by molecular computational docking studies [3]. Notably, GI50 values for the most active hybrids ranged from 1.85 to 5.76 μM across the NCI 60 human tumor cell line panel, with selectivity ratios of 0.52–2.29, indicating meaningful differential cytotoxicity [2]. As a scaffold, CAS 946700-73-8 provides the unoptimized core structure from which tubulin-targeting analogs like 7i are derived.

Tubulin Polymerization Inhibitors Anticancer Agents Colchicine-Site Binders

Structural Pre-Validation Across Four Distinct Therapeutic Targets

Unlike single-target tool compounds, the indole–triazole hybrid scaffold (exemplified by CAS 946700-73-8) has been independently validated against four mechanistically distinct protein targets: aromatase (CYP19), fungal 14α-demethylase (CYP51), α-amylase/α-glucosidase, and tubulin [1]. Each target engagement has been confirmed through orthogonal experimental approaches—enzymatic inhibition assays, sterol composition analysis, in silico docking, and cell-based phenotypic screening—establishing this scaffold as a bona fide privileged structure for chemical biology [2]. The target compound's secondary amine linker provides a synthetically accessible diversification point (via reductive amination, acylation, or sulfonylation) that enables parallel optimization toward any of these four therapeutic axes from a common intermediate [3]. This polypharmacological potential is not shared by comparator scaffolds such as letrozole (selective for aromatase), fluconazole (selective for CYP51), or CA-4 (selective for tubulin) .

Polypharmacology Scaffold Privilege Multi-Target Lead Optimization

Key Application Scenarios for Procuring N-(1H-Indol-5-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine


Selective Aromatase (CYP19) Inhibitor Lead Optimization for Hormone-Dependent Breast Cancer

Procure this scaffold as a starting material for a medicinal chemistry program targeting aromatase (CYP19) with letrozole-class potency (IC50 ~0.026 μM) but with the potential for improved selectivity over 17α-hydroxylase/C17,20-lyase [1]. The secondary amine position (the site of 4-(triazol-1-ylmethyl)phenyl attachment) is amenable to reductive amination with diverse aldehydes, enabling rapid library synthesis for SAR exploration. MCF-7 cytotoxicity data (IC50 ~17 μM) provides a baseline for tracking antiproliferative activity improvements through iterative chemical optimization [2].

Antifungal Drug Discovery Targeting Azole-Resistant Candida and Aspergillus Species

Leverage the indol-5-ylmethyl regioisomer's validated sub-65 ng/mL MIC against Candida albicans—representing a >3-fold potency advantage over the indol-3-ylmethyl regioisomer—as a chemical starting point for developing next-generation CYP51 inhibitors [3]. The scaffold can be further diversified at the secondary amine to address emerging azole-resistant clinical isolates, where fluconazole MICs frequently exceed 2,000 ng/mL [1]. Sterol composition analysis protocols are already established in the literature for confirming on-target CYP51 engagement [3].

Anti-Hyperglycemic Agent Development via Dual α-Amylase/α-Glucosidase Inhibition

Deploy this scaffold in a type 2 diabetes drug discovery workflow, building on the demonstrated accommodation of indole–triazole cores in the α-glucosidase binding pocket (PDB: 3A4A) [4]. The 2,5-dimethoxyphenyl and 6-methoxy-2-naphthyl substituents (as in Compounds 5e and 5j) serve as validated structural templates for designing improved analogs with dual inhibitory activity, potentially exceeding the potency of the clinical comparator acarbose [4]. The scaffold's synthetic accessibility supports rapid parallel synthesis of candidate molecules.

Tubulin-Targeted Anticancer Agent Development with Colchicine-Site Binding

Initiate a tubulin polymerization inhibitor program using this scaffold, which has yielded analogs with IC50 values as low as 2.1–3.03 μM—outperforming the reference standard CA-4 (IC50 8.33 μM) by up to 3.97-fold [5]. The NCI 60 five-dose screen provides comprehensive tumor-type selectivity data (GI50 range 1.85–5.76 μM) to guide indication selection [5]. Molecular docking protocols at the colchicine binding site of β-tubulin are available for computational guidance of subsequent synthetic iterations [6].

Quote Request

Request a Quote for N-(1H-Indol-5-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.